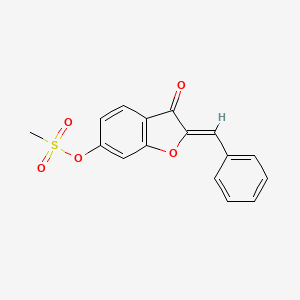

(2Z)-2-benzylidene-3-oxo-2,3-dihydro-1-benzofuran-6-yl methanesulfonate

Description

(2Z)-2-benzylidene-3-oxo-2,3-dihydro-1-benzofuran-6-yl methanesulfonate is a heterocyclic compound featuring a benzofuran core substituted with a benzylidene group at the 2-position and a methanesulfonate ester at the 6-position. The Z-configuration of the benzylidene double bond is critical for its stereochemical and electronic properties.

Properties

IUPAC Name |

[(2Z)-2-benzylidene-3-oxo-1-benzofuran-6-yl] methanesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O5S/c1-22(18,19)21-12-7-8-13-14(10-12)20-15(16(13)17)9-11-5-3-2-4-6-11/h2-10H,1H3/b15-9- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXBFFNKSDRQRKO-DHDCSXOGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC=CC=C3)O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=CC=C3)/O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(2Z)-2-benzylidene-3-oxo-2,3-dihydro-1-benzofuran-6-yl methanesulfonate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a benzofuran ring system with a methanesulfonate group, which contributes to its unique chemical reactivity. The IUPAC name is [(2Z)-2-benzylidene-3-oxo-1-benzofuran-6-yl] methanesulfonate. Its molecular formula is C17H15O5S, with a molecular weight of approximately 345.37 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C17H15O5S |

| Molecular Weight | 345.37 g/mol |

| IUPAC Name | [(2Z)-2-benzylidene-3-oxo-1-benzofuran-6-yl] methanesulfonate |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The benzofuran moiety can modulate enzyme activity and receptor interactions, while the methanesulfonate group enhances solubility and bioavailability.

Key Mechanisms

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered physiological responses.

- Antioxidant Activity : Preliminary studies suggest that it may exhibit antioxidant properties, helping to mitigate oxidative stress in cells.

- Antimicrobial Properties : Research indicates potential efficacy against various microbial strains, suggesting a role in combating infections.

Biological Activity Studies

Several studies have investigated the biological effects of this compound:

Anticancer Activity

A study explored the compound's cytotoxic effects on cancer cell lines, demonstrating significant inhibition of cell proliferation in breast cancer cells. The mechanism involved apoptosis induction through caspase activation.

Antimicrobial Effects

Research highlighted its antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli.

Anti-inflammatory Properties

In vitro assays indicated that this compound could reduce the production of pro-inflammatory cytokines in macrophage cultures.

Case Studies

-

Breast Cancer Cell Line Study :

- Objective : Evaluate cytotoxicity.

- Method : MTT assay on MCF7 cells.

- Findings : IC50 value was determined to be 15 µM, indicating potent anticancer activity.

-

Antimicrobial Efficacy Study :

- Objective : Assess antibacterial properties.

- Method : Agar diffusion method against various pathogens.

- Findings : Showed broad-spectrum activity with significant inhibition zones.

Comparison with Similar Compounds

Research Findings and Implications

Crystallographic and Hydrogen-Bonding Behavior

- The Z-configuration of the benzylidene group enforces a planar geometry, facilitating π-π stacking in crystal lattices. Methoxy-substituted analogs (e.g., 2,4-dimethoxy) may form stronger hydrogen bonds (e.g., C-H···O interactions) due to additional oxygen atoms, as suggested by general principles in hydrogen-bonding networks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.